molecular formula C14H11ClFN B14209213 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-87-4

2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride

Cat. No.: B14209213
CAS No.: 823198-87-4
M. Wt: 247.69 g/mol
InChI Key: IDPCGALPMUVTCB-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound known for its unique structure and properties. It features a pyridine ring substituted with a fluorophenyl ethynyl group and a methyl group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 3-fluorophenylacetylene and 6-methyl-2-iodopyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in various reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced pyridine or ethynyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-[2-(4-Fluorophenyl)ethynyl]-6-methylpyridine
  • 2-[2-(3-Chlorophenyl)ethynyl]-6-methylpyridine
  • 2-[2-(3-Fluorophenyl)ethynyl]-5-methylpyridine

Comparison:

Properties

CAS No.

823198-87-4

Molecular Formula

C14H11ClFN

Molecular Weight

247.69 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride

InChI

InChI=1S/C14H10FN.ClH/c1-11-4-2-7-14(16-11)9-8-12-5-3-6-13(15)10-12;/h2-7,10H,1H3;1H

InChI Key

IDPCGALPMUVTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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